5-Chloro-2-(trifluoromethyl)benzoyl chloride CAS number 320-84-3
5-Chloro-2-(trifluoromethyl)benzoyl chloride CAS number 320-84-3
An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3)
Abstract
This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)benzoyl chloride, CAS Number 320-84-3. This specialized acyl chloride is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a trifluoromethyl group and a chlorine atom on the aromatic ring, imparts specific reactivity and desirable properties to its derivatives. This document details its physicochemical properties, outlines a standard synthesis protocol with mechanistic insights, explores its key chemical reactions and applications, and provides essential safety and handling information. The content is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks in advanced organic synthesis.
Introduction: A Key Fluorinated Building Block
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a highly reactive organic compound valued for its role as a versatile chemical building block. The presence of both a chlorine and a trifluoromethyl (CF₃) group on the benzoyl scaffold makes it a unique precursor. The CF₃ group, in particular, is a crucial pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, acyl chlorides like this one are instrumental in introducing this important moiety into more complex structures, leading to the development of novel therapeutic agents and agrochemicals.[2][3]
Physicochemical Properties
The compound is a colorless to light-colored liquid under standard conditions, characterized by high reactivity, especially towards nucleophiles and water.[4][5][6] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 320-84-3 | [4][7] |
| Molecular Formula | C₈H₃Cl₂F₃O | [4][8][9] |
| Molecular Weight | 243.01 g/mol | [6][8][9] |
| Boiling Point | 214-217 °C | [5][6] |
| Predicted Density | 1.506 g/cm³ | [5][6] |
| Appearance | Colorless liquid | [5][6] |
| Reactivity | Reacts with water, alcohols, amines, strong bases, and oxidizing agents. | [4][10] |
Synthesis and Manufacturing
The primary and most efficient route for the industrial and laboratory synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is the chlorination of its corresponding carboxylic acid precursor, 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS 654-98-8).[11][12]
Causality of Reagent Choice
Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several key reasons:
-
High Reactivity: It readily converts carboxylic acids to acyl chlorides.[13][14][15]
-
Favorable Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[16][17] This simplifies the purification process, as the gases can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Clean Conversion: The process is generally high-yielding and avoids the formation of difficult-to-remove impurities often associated with other chlorinating agents like PCl₅ or PCl₃.[16]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis from Carboxylic Acid
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the acidic gas byproducts. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charging the Reactor: Charge the flask with 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂, typically 2-3 eq.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[17]
-
Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
Purification: The crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride is then purified by fractional distillation under vacuum to yield the final product as a clear liquid.
Chemical Reactivity and Key Synthetic Applications
The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent. It readily participates in nucleophilic acyl substitution reactions.
Amide Bond Formation (Amidation)
This is one of the most critical reactions for this compound, forming the backbone of many pharmaceutical and biologically active molecules.[18] The reaction involves treating the acyl chloride with a primary or secondary amine.
Caption: Mechanism of amide formation from an acyl chloride.
-
Setup: Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere (e.g., nitrogen or argon). The base is crucial for scavenging the HCl generated during the reaction.[19]
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
This reaction attaches the 5-chloro-2-(trifluoromethyl)benzoyl group to an aromatic ring, a powerful method for creating complex aryl ketones.[20][21] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[22]
Caption: Mechanism of Friedel-Crafts acylation.
The ketone product is less reactive than the starting arene, which prevents over-acylation—a significant advantage over Friedel-Crafts alkylation.[20]
Safety, Handling, and Storage
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a hazardous substance that requires strict safety protocols.
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[4][23]
-
Water Reactive: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas.[4][23]
-
Respiratory Irritant: Vapors and mists may cause respiratory irritation.[4]
-
Lachrymator: Can cause tearing and severe irritation to the eyes.[4]
-
-
Handling:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[4][23]
-
Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[4][23]
-
Ensure an emergency eye wash station and safety shower are immediately accessible.[4]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][23]
-
Keep away from moisture and water. Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.[4][10]
-
Spectroscopic Data
Characterization of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is typically performed using standard spectroscopic methods. While specific spectra should be consulted for lot-specific data, key expected signals include:
-
FT-IR: A strong absorption band around 1770-1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.
-
¹H NMR: Signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the substituents.
-
¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm, in addition to signals for the aromatic carbons and the carbon of the CF₃ group (a quartet due to C-F coupling).
-
MS: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl.
Chemical databases provide access to reference spectra for this compound.[24]
Conclusion
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a high-value, reactive intermediate essential for modern organic synthesis. Its utility is defined by the strategic placement of the chloro and trifluoromethyl substituents and the reactivity of the acyl chloride handle. These features allow for its efficient incorporation into a wide range of molecular scaffolds, making it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors aiming to develop next-generation, high-performance molecules. Proper understanding of its synthesis, reactivity, and handling is paramount to its safe and effective use in research and development.
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Figure 1. Hydrolysis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride.
